molecular formula C6H12O4 B026839 1,4-Dioxane-2,5-dimethanol CAS No. 14236-12-5

1,4-Dioxane-2,5-dimethanol

Cat. No. B026839
CAS RN: 14236-12-5
M. Wt: 148.16 g/mol
InChI Key: WHRYYSSZMQDPLV-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,5-dimethanol is a low molecular weight compound that is insoluble in water . It reacts with glycidol to form ring-opening polymerization products . This compound has been shown to exhibit a variety of spectra, including peaks at ν = 3.69, 4.38, and 5.27 ppm (C-H stretching) .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxane-2,5-dimethanol is C6H12O2 . Its molecular weight is 116.1583 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,4-Dioxane-2,5-dimethanol reacts with glycidol to form ring-opening polymerization products . More detailed information about its chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

1,4-Dioxane-2,5-dimethanol is a low molecular weight compound . It is insoluble in water . It exhibits a variety of spectra, including peaks at ν = 3.69, 4.38, and 5.27 ppm (C-H stretching) .

Scientific Research Applications

Comprehensive Analysis of 1,4-Dioxane-2,5-dimethanol Applications

1,4-Dioxane-2,5-dimethanol is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Polyurethane Performance Enhancement: The addition of 1,4-Dioxane derivatives, such as 1,4-Dioxane-2,5-dimethanol, to polyurethane structures can significantly improve their performance and environmental degradation profile. Research indicates that these derivatives can enhance the physical properties and surface features of polyurethanes, making them more suitable for outdoor applications where they are exposed to the elements .

Degradation in Environmental Settings: Studies have shown that polyurethanes containing dioxane derivatives exhibit mild levels of degradation after being buried in soil for extended periods. This suggests that 1,4-Dioxane-2,5-dimethanol could be used to create more environmentally friendly polyurethane materials that degrade more efficiently, reducing their impact on landfills .

Synthesis of Polymer Structures: The hydroxyl groups present in 1,4-Dioxane-2,5-dimethanol make it a valuable compound for synthesizing polymer structures. Its stereochemical properties, derived from the dioxane ring’s symmetry, are particularly useful in creating polymers with desired physical characteristics .

Ring-Opening Polymerization: 1,4-Dioxane-2,5-dimethanol reacts with glycidol to form ring-opening polymerization products. This reaction is crucial for developing new polymeric materials with potential applications in various industries, including medical, automotive, and consumer goods .

Spectroscopic Analysis: This compound exhibits a variety of spectra, which can be used in spectroscopic analysis to understand the structure and behavior of new materials. Peaks observed in the spectra of 1,4-Dioxane-2,5-dimethanol can provide insights into the molecular structure and interactions within a material .

Organic Synthesis Building Block: As a building block in organic synthesis, 1,4-Dioxane-2,5-dimethanol serves as a reagent in various reactions. It can act as a three-carbon nucleophilic or electrophilic component, which is essential for synthesizing a wide range of organic compounds .

Safety and Hazards

The safety data sheet for 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

1,4-Dioxane-2,5-dimethanol interacts with several targets. It has been found to interact with Subtilisin Carlsberg in Bacillus licheniformis, Tumor necrosis factor ligand superfamily member 13B , Epsin-1 , and Transforming growth factor beta-3 in humans . These targets play crucial roles in various biological processes, including protein degradation, immune response, endocytosis, and cell growth and differentiation.

Mode of Action

It is known to bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate (ptdins(4,5)p2), modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction can lead to changes in cellular processes such as endocytosis and signal transduction.

Biochemical Pathways

1,4-Dioxane-2,5-dimethanol is involved in the ring-opening polymerization process when it reacts with glycidol . This reaction can lead to the formation of polymers with various applications.

Pharmacokinetics

It is a low molecular weight compound that is insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its low solubility and molecular weight.

Result of Action

It has been suggested that 1,4-dioxane, a related compound, can cause serious abnormalities in allium cepa meristematic cells . It can decrease the mitotic index and increase chromosomal abnormalities and micronucleus frequency . More research is needed to understand the specific effects of 1,4-Dioxane-2,5-dimethanol.

Action Environment

The action of 1,4-Dioxane-2,5-dimethanol can be influenced by environmental factors. For instance, its insolubility in water may affect its bioavailability and efficacy . Additionally, its stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRYYSSZMQDPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337859
Record name 1,4-Dioxane-2,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxane-2,5-dimethanol

CAS RN

14236-12-5
Record name 1,4-Dioxane-2,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between 1,2-Dihydroxyacetone and 1,4-Dioxane-2,5-dimethanol?

A: 1,2-Dihydroxyacetone (DHA) exists in different forms, including a dimeric form. [] One of the stereoisomers of this dimer is trans-2,5-dihydroxy-1,4-dioxane-2,5-dimethanol, also referred to as 1,4-Dioxane-2,5-dimethanol. This dimer is one of the forms in which DHA can be found. []

Q2: Are there any studies on the structural characterization of 1,4-Dioxane-2,5-dimethanol?

A: While the provided abstracts don't contain specific structural data on 1,4-Dioxane-2,5-dimethanol, they mention a related compound: 2,5-diethoxy-1,4-dioxane-2,5-dimethanol. [] This suggests that researchers have investigated the structural characteristics of similar molecules, which could offer insights into 1,4-Dioxane-2,5-dimethanol as well. Further research is needed to explore the specific structural properties of this compound.

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